![molecular formula C21H17Cl3O3S B2812689 1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol CAS No. 252026-84-9](/img/structure/B2812689.png)
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol
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Description
This compound is a derivative of bis(4-chlorophenyl) sulfone , which is a compound with two 4-chlorophenyl groups attached to a sulfonyl group. The compound you’re asking about seems to have an additional 4-chlorophenyl group attached to the sulfonyl group via a methylene (CH2) bridge, and an ethanol group also attached to the methylene bridge.
Scientific Research Applications
Catalytic Activity in Oxidation Reactions
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol and its derivatives have been explored in the context of catalytic activities, particularly in the oxidation of alcohols. Research by Sousa et al. (2013) highlights the efficiency of oxo-rhenium complexes in catalyzing the oxidation of primary and secondary alcohols using a sulfoxide as the oxidant. This process selectively yields the corresponding aldehydes from primary alcohols without further oxidation to acids. The study also notes the high yields of bis(4-chlorophenyl) sulfide as a by-product, which can be reused in other reactions or oxidized and reutilized in the same procedure, suggesting a potential for sustainable chemical processes (Sousa et al., 2013).
Synthesis of Sulfoxides and Sulfones
In another study, Yamazaki (1996) demonstrated an efficient catalytic system for the selective formation of sulfoxides and sulfones from sulfides using hydrogen peroxide in ethanol. The process achieved excellent yields and demonstrated the capability of strongly deactivated sulfides like bis(4-nitrophenyl) sulfide to be smoothly converted to their corresponding sulfoxide and sulfone forms. This study emphasizes the selective oxidation of the sulfur atom, preserving other functional groups in the molecule, which is crucial for the synthesis of complex molecules with specific functionalities (Yamazaki, 1996).
Functionalized Polysulfones
Research by Koch and Ritter (1994) involved the synthesis of reactive polysulfones with carboxylic side groups by polycondensation of bis(4-chlorophenyl) sulfone with other compounds. The resulting polysulfones were used to create membranes with preferred water permeability, demonstrating the material's potential in filtration and separation technologies. Furthermore, the study explored the modification of these polysulfones through amidation of the carboxylic groups, indicating the versatility of these materials for various applications (Koch & Ritter, 1994).
properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3O3S/c22-18-7-1-15(2-8-18)13-28(26,27)14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXISBMRFXEXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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